3'-(difluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3’-(Difluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a biphenyl structure with a carboxylic acid group at the 4-position and a difluoromethyl group at the 3’-position. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
The synthesis of 3’-(difluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves difluoromethylation reactions. One common method is the late-stage difluoromethylation of biphenyl derivatives. This process can be achieved using various reagents and catalysts, including transition-metal catalysts and difluorocarbene reagents . The reaction conditions often involve the use of ClCF₂H or other non-ozone depleting difluorocarbene reagents .
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3’-(Difluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3’-(Difluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-(difluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its bioavailability and cell membrane permeability . These properties make it a valuable compound in drug design and discovery .
Comparison with Similar Compounds
Similar compounds to 3’-(difluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid include other difluoromethylated biphenyl derivatives and fluorinated aromatic compounds. These compounds share similar chemical properties but may differ in their specific applications and reactivity . The unique combination of the difluoromethyl and carboxylic acid groups in 3’-(difluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid distinguishes it from other related compounds .
Properties
CAS No. |
2703775-12-4 |
---|---|
Molecular Formula |
C14H10F2O2 |
Molecular Weight |
248.2 |
Purity |
95 |
Origin of Product |
United States |
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